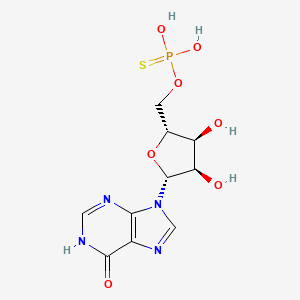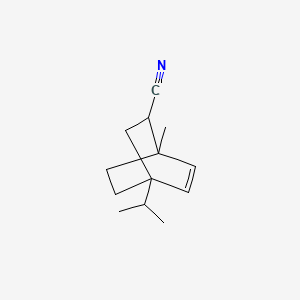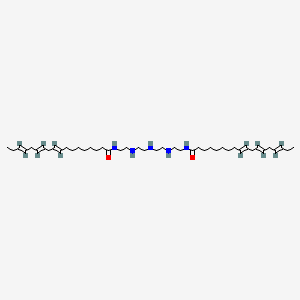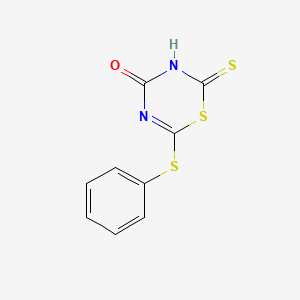
Gancaonin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gancaonin B involves several steps, starting from the basic flavonoid structure. The key steps include the prenylation of the flavonoid skeleton, followed by hydroxylation and methoxylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from Glycyrrhiza uralensis roots. The extraction process involves solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Gancaonin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the prenyl group.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a natural antioxidant.
Medicine: Explored for its anti-inflammatory, antibacterial, and estrogen-like activities, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the formulation of natural health products and supplements.
Mécanisme D'action
Gancaonin B exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Estrogen-like Activity: It binds to estrogen receptors, modulating the expression of estrogen-responsive genes.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial enzyme activity.
Comparaison Avec Des Composés Similaires
Gancaonin A: Another prenylated isoflavonoid with similar biological activities.
Gancaonin C: Known for its potent antioxidant properties.
Gancaonin D: Exhibits strong antibacterial activity.
Uniqueness of Gancaonin B: this compound stands out due to its balanced profile of anti-inflammatory, estrogen-like, and antibacterial activities, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
124596-86-7 |
|---|---|
Formule moléculaire |
C21H20O6 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-13-15(22)9-18-19(20(13)24)21(25)14(10-27-18)12-5-7-17(26-3)16(23)8-12/h4-5,7-10,22-24H,6H2,1-3H3 |
Clé InChI |
YQEPOQVRUDADPH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)OC)O)O)C |
melting_point |
206 - 209 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


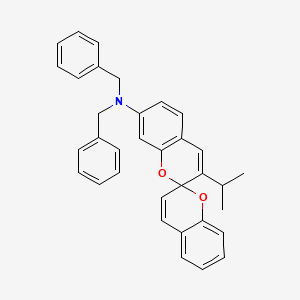
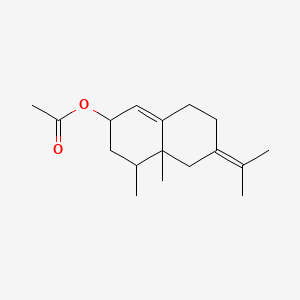
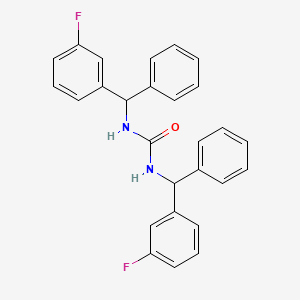
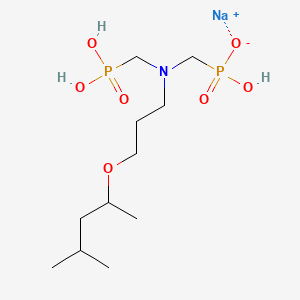
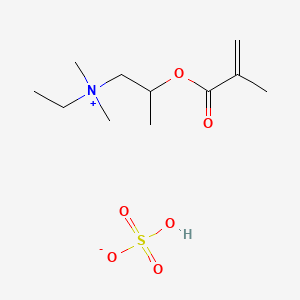
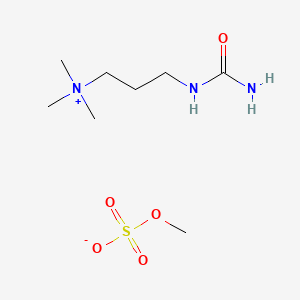
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
